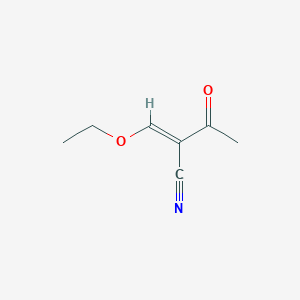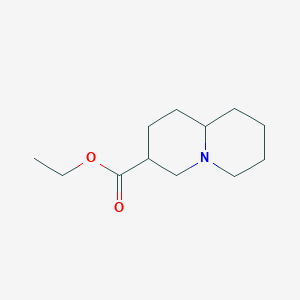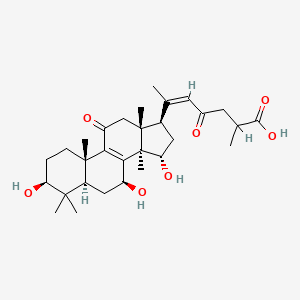
(20E)-3β,7β,15α-Trihydroxy-11,23-dioxo-5α-lanosta-8,20(22)-dien-26-oic acid
Overview
Description
(20E)-3β,7β,15α-Trihydroxy-11,23-dioxo-5α-lanosta-8,20(22)-dien-26-oic acid (hereafter referred to as “Trihydroxy acid”) is a natural product found in various plants, including the roots of the perennial shrub, Hypericum perforatum, commonly known as St. John’s wort. Trihydroxy acid has been studied for its potential medicinal and therapeutic applications, as well as for its biochemical and physiological effects.
Scientific Research Applications
Pharmacological Activities
Ganoderenic acids (GA) are one of the important secondary metabolites acquired from Ganoderma lucidum (G. lucidum) with a wide range of pharmacological activities and therapeutic effects on human ailments . They are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway .
Inhibition of Histamine Release
Ganoderenic acids have been demonstrated to exhibit significant pharmacological activities such as inhibition of histamine release . This property makes them potentially useful in the treatment of allergies and other conditions where histamine plays a role.
Inhibition of Cholesterol Synthesis
Ganoderenic acids have been shown to inhibit cholesterol synthesis . This could potentially be beneficial in the management of high cholesterol levels and related cardiovascular diseases.
Antihypertensive Properties
Ganoderenic acids have antihypertensive properties , which means they can help lower blood pressure. This could be beneficial in the treatment of hypertension and related cardiovascular conditions.
Antitumor Properties
Ganoderenic acids have been shown to have antitumor properties . This suggests potential applications in cancer treatment, although more research is needed to fully understand and utilize these properties.
Anti-HIV Properties
Ganoderenic acids have been demonstrated to have anti-HIV properties . This suggests potential applications in the treatment of HIV, although more research is needed in this area.
Biosynthesis and Production
The biosynthesis of Ganoderenic acids has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield . For example, Zhang and Tang studied the impact of light irradiation on the G. lucidum fermentation and proposed a three-stage light irradiation strategy for improving GA production in submerged cultivation of G. lucidum .
Drug Development
Given their wide range of pharmacological activities, Ganoderenic acids serve as a valuable resource for the development of new drugs . However, they are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application .
Mechanism of Action
Ganoderenic acid C, also known as (20E)-3β,7β,15α-Trihydroxy-11,23-dioxo-5α-lanosta-8,20(22)-dien-26-oic acid, is a triterpenoid compound isolated from Ganoderma lucidum . This compound has been found to have a wide range of pharmacological activities and therapeutic effects .
Target of Action
It’s known that ganoderenic acid c has a wide range of pharmacological activities, suggesting it may interact with multiple targets in the body .
Mode of Action
It is known to be a triterpenoid, a class of compounds that often interact with cellular membranes and proteins to exert their effects
Biochemical Pathways
Ganoderenic acid C is a product of the mevalonate pathway, a key metabolic pathway involved in the production of sterols, isoprenoids, and other lipids
Result of Action
Ganoderenic acid C has been found to have anti-inflammatory, antioxidant, antitumor, antiviral, and antibacterial activities . It can be used to treat hypertension, hyperlipidemia, immune regulation, and tumors . It also has hepatoprotective, anti-aging, and antioxidant effects, and it may have some effect in preventing and treating cardiovascular diseases .
Action Environment
The action of Ganoderenic acid C can be influenced by various environmental factors. For instance, the growth stage of Ganoderma lucidum, the fungus from which the compound is extracted, can affect the abundance of Ganoderenic acid C . .
properties
IUPAC Name |
(Z)-2-methyl-4-oxo-6-[(3S,5R,7S,10S,13R,14R,15S,17R)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-5-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h10,16,18-19,21-23,32,34-35H,8-9,11-14H2,1-7H3,(H,36,37)/b15-10-/t16?,18-,19+,21+,22+,23+,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEUZIPSDUGWLD-NNKYHUIWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)C=C(C)C1CC(C2(C1(CC(=O)C3=C2C(CC4C3(CCC(C4(C)C)O)C)O)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC(=O)/C=C(/C)\[C@H]1C[C@@H]([C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O)C)C)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ganoderenic acid c | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



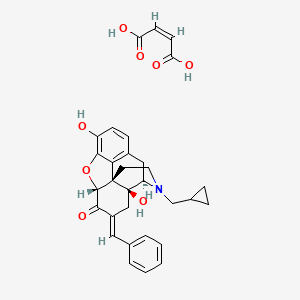


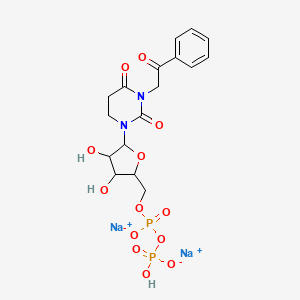
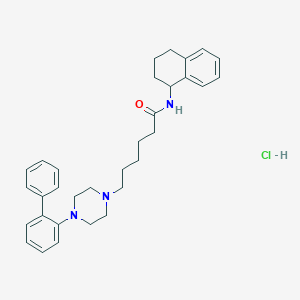
![11-ACETYL-3,9-DIOXA-BENZO[1,2]CYCLONONENE](/img/structure/B1139531.png)
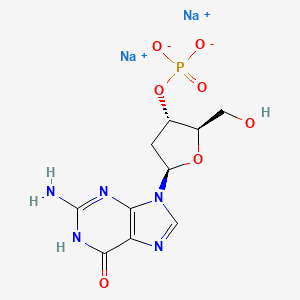
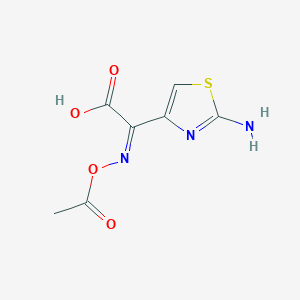

![[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane](/img/structure/B1139538.png)
